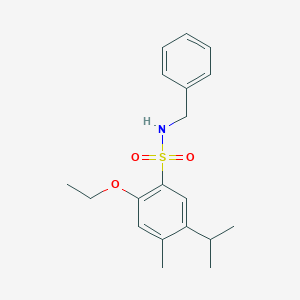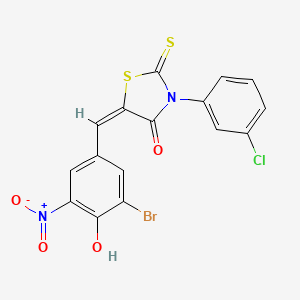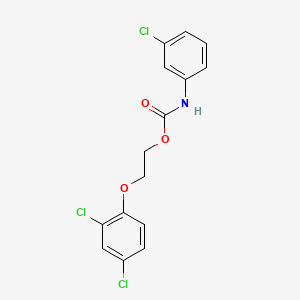![molecular formula C13H17NO3S B5199377 ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
ethyl N-[4-(ethylthio)benzoyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-(ethylthio)benzoyl]glycinate, commonly known as EEBG, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EEBG is a derivative of glycine and benzoyl chloride, which is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of EEBG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, EEBG has been shown to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and the induction of apoptosis. Inflammatory pathways such as NF-κB and MAPK have also been shown to be inhibited by EEBG, leading to a reduction in inflammation. In viruses, EEBG has been shown to inhibit the replication of RNA viruses such as influenza and hepatitis C.
Biochemical and Physiological Effects:
EEBG has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EEBG has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell viability. Inflammatory pathways such as COX-2 and iNOS have also been shown to be inhibited by EEBG, leading to a reduction in inflammation. In viruses, EEBG has been shown to inhibit the replication of RNA viruses such as influenza and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
EEBG has several advantages as a research tool, including its low cost, high yield, and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, EEBG has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of EEBG used in experiments.
Orientations Futures
EEBG has several potential future directions, including its further study as a potential treatment for various diseases, its use as a building block for the synthesis of novel materials, and its application as an alternative to synthetic pesticides. Further research is needed to fully understand the mechanism of action of EEBG and to determine its safety and efficacy in vivo. Additionally, the development of new synthesis methods for EEBG could lead to more efficient and cost-effective production.
Méthodes De Synthèse
EEBG is synthesized through the reaction of glycine ethyl ester hydrochloride with benzoyl chloride and sodium ethanethiolate. The reaction takes place in a solvent such as dichloromethane or chloroform and is catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or column chromatography. The yield of EEBG is typically high, and the synthesis method is straightforward and cost-effective.
Applications De Recherche Scientifique
EEBG has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EEBG has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, EEBG has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In material science, EEBG has been used as a building block for the synthesis of novel materials such as polymers and nanoparticles.
Propriétés
IUPAC Name |
ethyl 2-[(4-ethylsulfanylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-5-7-11(8-6-10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXVJITVPYYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)


![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)


![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)